4-Imidazolidin-1-yl-5-methyl-2-oxohexanoic acid
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Overview
Description
4-Imidazolidin-1-yl-5-methyl-2-oxohexanoic acid, also known as D-Desthiobiotin, is a biotin analog. It is a non-sulfur metabolite and a biotin precursor. This compound is known for its lower binding affinity towards biotin-binding proteins compared to biotin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazolidin-1-yl-5-methyl-2-oxohexanoic acid involves the cyclization of amido-nitriles. This reaction is typically catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods: In industrial settings, the compound is often produced as a lyophilized powder for preparation of elution buffer. This method is used to elute recombinant strap-tag proteins bound to Strep-Tactin superflow high capacity resin .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazolidin-1-yl-5-methyl-2-oxohexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles and other heterocyclic compounds .
Scientific Research Applications
4-Imidazolidin-1-yl-5-methyl-2-oxohexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biotin analogs and other heterocyclic compounds.
Biology: The compound is used in the study of biotin-binding proteins and their interactions.
Industry: The compound is used in the production of elution buffers for protein purification.
Mechanism of Action
The mechanism of action of 4-Imidazolidin-1-yl-5-methyl-2-oxohexanoic acid involves its interaction with biotin-binding proteins. The compound binds to these proteins with lower affinity compared to biotin, making it useful in applications where gentle elution is required . The molecular targets include various biotin-binding proteins, and the pathways involved are primarily related to protein-protein interactions .
Comparison with Similar Compounds
Biotin: A well-known vitamin that binds strongly to biotin-binding proteins.
2-Iminobiotin: Another biotin analog with different binding properties.
Comparison: 4-Imidazolidin-1-yl-5-methyl-2-oxohexanoic acid is unique due to its lower binding affinity towards biotin-binding proteins compared to biotin. This makes it particularly useful in applications requiring gentle elution, such as protein purification .
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-imidazolidin-1-yl-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)8(5-9(13)10(14)15)12-4-3-11-6-12/h7-8,11H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
XMWDQTFDBZPOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C(=O)O)N1CCNC1 |
Origin of Product |
United States |
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